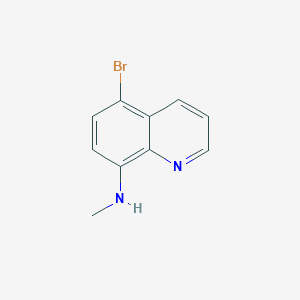

5-Brom-N-methyl-8-chinolinamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-methyl-8-quinolinamine is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-methyl-8-quinolinamine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.

Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Coordination Chemistry: The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions.

Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

5-Bromo-N-methyl-8-quinolinamine is a type of 8-quinolinamine, which has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are likely to be the parasites causing malaria, such as Plasmodium falciparum .

Mode of Action

This interaction and the resulting changes lead to the compound’s antimalarial activity .

Biochemical Pathways

Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the malaria parasite, disrupting key biological processes and pathways necessary for the parasite’s survival and proliferation .

Result of Action

The primary result of the action of 5-Bromo-N-methyl-8-quinolinamine is the inhibition of the growth of malaria parasites, leading to its potent in vitro antimalarial activity . This suggests that the compound could have potential therapeutic applications in the treatment of malaria.

Biochemische Analyse

Biochemical Properties

5-bromo-N-methyl-8-quinolinamine is known to participate in biochemical reactions involving intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . These reactions involve mono-propargylated aromatic ortho-diamines

Cellular Effects

Related compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity . This suggests that 5-bromo-N-methyl-8-quinolinamine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinolin-8-amines can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . This suggests that 5-bromo-N-methyl-8-quinolinamine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Related compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity and have cured all animals at certain dosages in studies involving drug-sensitive and multidrug-resistant Plasmodium infections in mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-bromo-N-methyl-8-quinolinamine, can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and main group metal Lewis acids such as tin and indium chlorides . The reaction conditions typically involve intramolecular hydroamination or hydroarylation, which can be conducted under aerobic conditions using stannic chloride or indium (III) chloride .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact while maintaining high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-methyl-8-quinolinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific type of reaction but often involve mild temperatures and environmentally benign solvents .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-bromo-N-methyl-8-quinolinamine include other quinoline derivatives such as:

5-bromo-8-quinolinamine: A closely related compound with similar chemical properties.

N-methylquinoxaline: An isomeric compound with a different arrangement of atoms but similar functional groups.

Uniqueness

5-bromo-N-methyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the N-methyl group allows for unique interactions with molecular targets, making it a valuable compound in various scientific research applications .

Biologische Aktivität

5-Bromo-N-methyl-8-quinolinamine is a compound that belongs to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Bromo-N-methyl-8-quinolinamine has the following chemical structure:

- Molecular Formula : C9H8BrN

- Molecular Weight : 214.07 g/mol

- CAS Number : 613829

The presence of the bromine atom and the N-methyl group in the quinoline structure contributes to its biological properties.

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The mechanism of action often involves interaction with molecular targets such as nicotinamide adenine dinucleotide phosphate (NADPH)-dependent quinone oxidoreductase (NQO1), which plays a crucial role in cellular redox balance and apoptosis.

Table 1: Anticancer Activity of 5-Bromo-N-methyl-8-quinolinamine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Br-N-Me-8-Q | A549 (Lung Cancer) | 0.85 | Induces apoptosis via NQO1 activation |

| 5-Br-N-Me-8-Q | MDA-MB-231 (Breast Cancer) | 1.20 | Upregulates Bax, downregulates Bcl-2 |

| 5-Br-N-Me-8-Q | SNB-19 (Glioblastoma) | 1.50 | Mitochondrial dysfunction |

Studies have shown that the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thus promoting cell death in malignant tissues while sparing normal cells .

2. Antimicrobial Activity

The quinoline scaffold is also noted for its antimicrobial properties. Various derivatives have demonstrated effectiveness against a range of pathogens.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 5-Br-N-Me-8-Q | Staphylococcus aureus | 32 µg/mL | Bactericidal |

| 5-Br-N-Me-8-Q | Escherichia coli | 16 µg/mL | Bacteriostatic |

These studies suggest that modifications at specific positions on the quinoline ring can enhance antimicrobial efficacy .

3. Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of quinoline derivatives have shown promise. The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

A notable study evaluated the cytotoxic effects of various quinoline derivatives on different cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. Specifically, the introduction of an alkoxy group at the C-6 position led to increased activity against breast cancer cell lines .

In another study focusing on the structure-activity relationship (SAR), it was found that modifications at the C-7 position significantly impacted biological activity, with certain derivatives showing up to three times higher potency than standard chemotherapeutics like cisplatin .

Eigenschaften

IUPAC Name |

5-bromo-N-methylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGWPDNGUXZDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.